Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and various functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: This step involves the acetylation of the piperidine ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Attachment of the 4-methylbenzoyloxy group: This step involves the esterification of the acetylated piperidine with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with similar structural features but different biological activities.
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: A compound with a sulfonyl group instead of the benzoyloxy group, leading to different chemical properties and applications.
Uniqueness
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate is unique due to the presence of the 4-methylbenzoyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15-8-10-19(11-9-15)16(20)12-24-18(22)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFQORPYATUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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